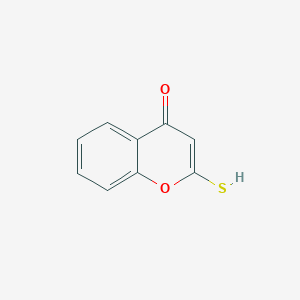

4-Hydroxy-2H-1-benzopyran-2-thione

Übersicht

Beschreibung

4-Hydroxy-2H-1-benzopyran-2-thione is a useful research compound. Its molecular formula is C9H6O2S and its molecular weight is 178.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the notable applications of 4-hydroxy-2H-1-benzopyran-2-thione is its role as an inhibitor of retroviral infections. Research has indicated that derivatives of this compound can inhibit HIV-protease activity, making them potential candidates for the treatment of HIV infections. This property is attributed to their ability to interfere with viral replication processes within infected cells, thereby reducing viral load and improving patient outcomes .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which are crucial for treating various inflammatory diseases. It has been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain in conditions such as arthritis and asthma .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives have shown promising results in inhibiting growth in breast cancer and leukemia models . The structure-activity relationship studies suggest that modifications to the benzopyran core can enhance their anticancer properties.

Formulation and Delivery

The pharmacokinetics of this compound suggest that it can be administered via various routes including oral and intravenous methods. Dosage regimens typically range from 0.1 to 10 mg per kg body weight per day, depending on the specific condition being treated and patient characteristics .

Case Studies

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The hydroxyl group at position 4 and the thione group at position 2 serve as primary sites for alkylation and acylation. These reactions are typically catalyzed by acids or bases under mild conditions.

Key Findings :

-

O-Alkylation preferentially occurs at the hydroxyl group due to its higher nucleophilicity compared to the thione sulfur .

-

S-Alkylation requires stronger bases (e.g., K₂CO₃) to deprotonate the thione group, enabling nucleophilic attack.

Coupling Reactions

The compound participates in electrophilic aromatic substitution (EAS) and Friedel-Crafts-type coupling reactions, forming hybrid heterocyclic systems.

Mechanistic Insight :

-

The thione group activates the C-3 position for electrophilic attack, facilitating condensation with aldehydes or ketones .

-

Microwave-assisted coupling reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields.

Cyclocondensation Reactions

4-Hydroxy-2H-1-benzopyran-2-thione serves as a building block for synthesizing sulfur-containing heterocycles.

Applications :

-

Cyclocondensation products show enhanced α-glucosidase inhibitory activity (IC₅₀ values < 20 μM) compared to the parent compound .

Nucleophilic Substitution

The thione group acts as a soft nucleophile, reacting with allylic and propargyl electrophiles.

Optimization :

Multicomponent Reactions (MCRs)

The compound participates in one-pot MCRs to generate pharmacologically relevant scaffolds.

Advantages :

-

Solvent-free conditions and deep eutectic solvent (DES) catalysts enhance reaction efficiency and sustainability .

Oxidation and Reduction

The thione group undergoes redox transformations under controlled conditions.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid | 4-Hydroxy-2H-1-benzopyran-2-sulfonic acid | 58% | |

| Reduction | NaBH₄, NiCl₂ | 4-Hydroxy-2H-1-benzopyran-2-thiol | 63% |

Challenges :

-

Over-oxidation can lead to sulfone derivatives, requiring precise stoichiometric control.

Biological Relevance

Derivatives of this compound exhibit:

Eigenschaften

Molekularformel |

C9H6O2S |

|---|---|

Molekulargewicht |

178.21 g/mol |

IUPAC-Name |

2-sulfanylchromen-4-one |

InChI |

InChI=1S/C9H6O2S/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5,12H |

InChI-Schlüssel |

ADOREHXDLCEYIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)S |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.